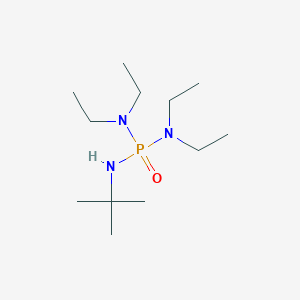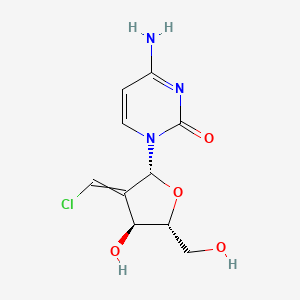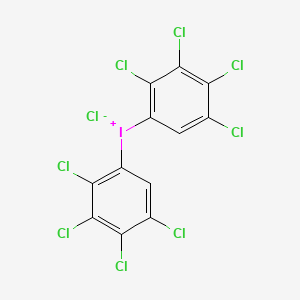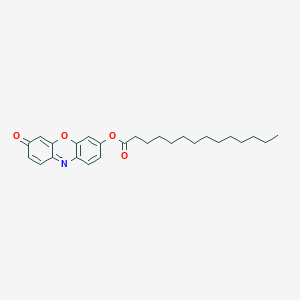
3-Oxo-3H-phenoxazin-7-yl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3H-phenoxazin-7-yl tetradecanoate is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core attached to a tetradecanoate ester group.
Méthodes De Préparation
The synthesis of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be achieved through various synthetic routes. One common method involves the esterification of 3-Oxo-3H-phenoxazin-7-ol with tetradecanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-Oxo-3H-phenoxazin-7-yl tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Oxo-3H-phenoxazin-7-yl tetradecanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are due to the phenoxazine core, which can undergo electronic transitions upon exposure to light. This property is exploited in imaging applications to visualize cellular processes .
In medicinal applications, the compound’s biological activity is attributed to its ability to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be compared with other phenoxazine derivatives, such as:
Resorufin butyrate: Another ester derivative with similar fluorescent properties, used in enzymatic assays.
Actinomycin D: A phenoxazine-containing antibiotic and anticancer agent.
Phenothiazines: Structurally related compounds with applications in medicine as pharmacological lead structures.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
193149-64-3 |
|---|---|
Formule moléculaire |
C26H33NO4 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(7-oxophenoxazin-3-yl) tetradecanoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(29)30-21-15-17-23-25(19-21)31-24-18-20(28)14-16-22(24)27-23/h14-19H,2-13H2,1H3 |
Clé InChI |
UIIRCWNMFLAEAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


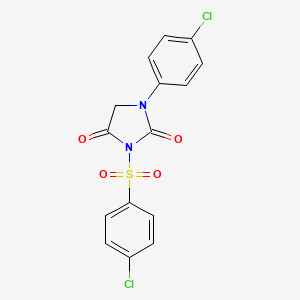
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
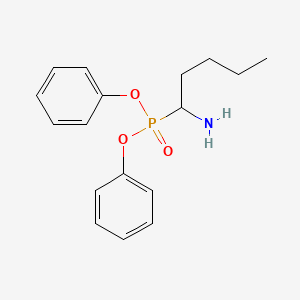
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
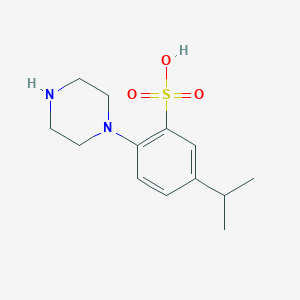
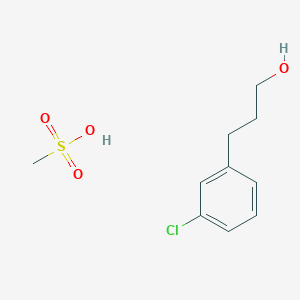

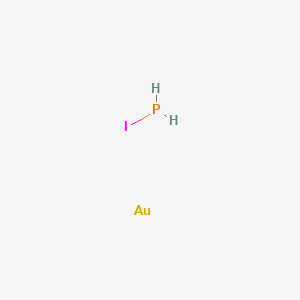

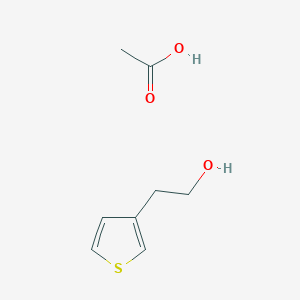
dimethyl-](/img/structure/B14263596.png)
